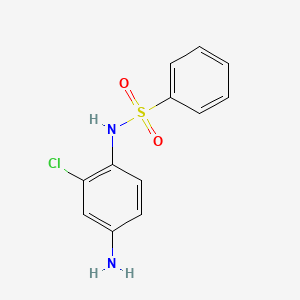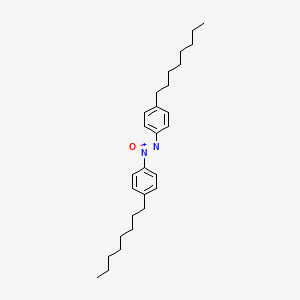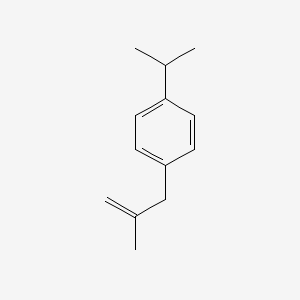
3-(4-Isopropylphenyl)-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Isopropylphenyl)-2-methyl-1-propene” is an organic compound with the linear formula C13H18O . It is also known as “3-(4-ISOPROPYLPHENYL)-2-METHYLPROPIONALDEHYDE” and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-Isopropylphenyl)-2-methyl-1-propene” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average molecular weight is 190.281 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Isopropylphenyl)-2-methyl-1-propene” include a molecular weight of 190.2814 , a mono-isotopic mass of 190.135757 Da , and a polar surface area of 17 Å .Aplicaciones Científicas De Investigación
Zeolite-Catalyzed Reactions
Zeolite Topology Effects in Alkylation : Research has demonstrated the significant impact of zeolite topologies on the alkylation of phenol with propylene, aiming to maximize the production of isopropylphenol derivatives. The study found that zeolite pore size influences product selectivity, indicating a potential application in refining the production process of related compounds through zeolite catalysis (Xu et al., 2013).
Methanol to Propene Conversion
Propene Formation Pathway : Investigations into the conversion of methanol to propene have revealed the dominance of alkene methylation, highlighting a mechanism where certain alkenes undergo methylation and cracking to form propene. This insight could be leveraged for the efficient synthesis of propene from methanol, a process relevant to the production of "3-(4-Isopropylphenyl)-2-methyl-1-propene" related compounds (Wu et al., 2011).
Polymerization Processes
Regioselectivity in Polymerization : Studies on propene/ethylene copolymerization have provided insights into catalyst regioselectivity, crucial for producing isotactic polypropylene. This research offers perspectives on tailoring polymer microstructures, potentially applicable in optimizing the synthesis and properties of polymeric materials related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Busico et al., 2004).
Optical and Material Applications
Optical Nonlinearity Studies : Research on propane hydrazides, with structures resembling "3-(4-Isopropylphenyl)-2-methyl-1-propene," has explored their third-order nonlinear optical properties. These findings indicate potential applications in developing optical devices such as limiters and switches, highlighting the material's promise in photonics and optoelectronics (Naseema et al., 2012).
Electrocatalysis
Electrochemical Synthesis from Alkenes : Studies have explored the electrochemical coupling reactions between alkenes and CO2, revealing pathways for synthesizing carboxylic acids. This application suggests a method for incorporating CO2 into valuable chemicals, potentially extending to the functionalization of compounds related to "3-(4-Isopropylphenyl)-2-methyl-1-propene" (Bringmann & Dinjus, 2001).
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGFLDIFMWUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548843 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-2-methyl-1-propene | |
CAS RN |
105737-89-1 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

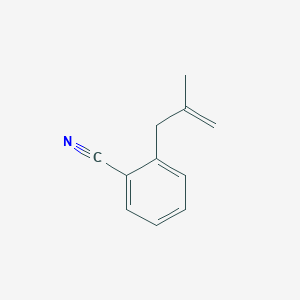
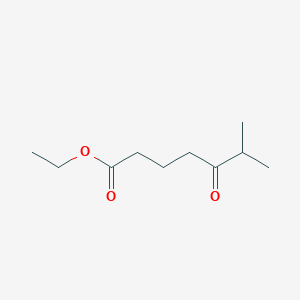
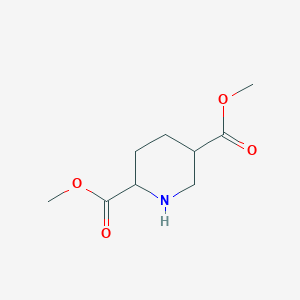
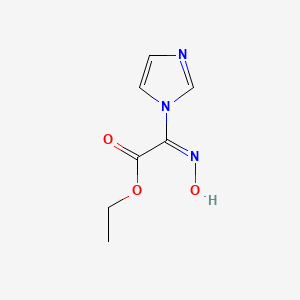
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
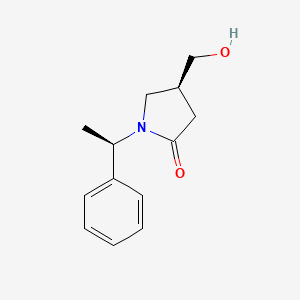
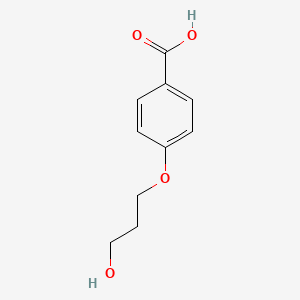
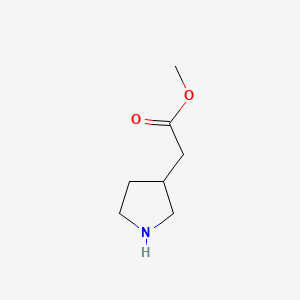
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)
